molecular formula C9H12BrNO B1517551 5-Bromo-2-isopropoxyaniline CAS No. 1019442-22-8

5-Bromo-2-isopropoxyaniline

Cat. No.: B1517551
CAS No.: 1019442-22-8
M. Wt: 230.1 g/mol
InChI Key: ZLBJGAIDWQCWTD-UHFFFAOYSA-N
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Description

5-Bromo-2-isopropoxyaniline is an organic compound with the molecular formula C9H12BrNO. It is characterized by the presence of a bromine atom, an isopropoxy group, and an aniline group in its structure. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination of 2-Isopropoxyaniline: The compound can be synthesized by the bromination of 2-isopropoxyaniline using bromine in the presence of a suitable catalyst such as iron(III) bromide (FeBr3).

  • Isopropoxylation of 5-Bromoaniline: Another method involves the isopropoxylation of 5-bromoaniline using isopropyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination and isopropoxylation reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The bromine atom in the compound can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Quinones, nitro compounds, and other oxidized derivatives.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-2-isopropoxyaniline is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and processes.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-2-isopropoxyaniline exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

5-Bromo-2-isopropoxyaniline is similar to other bromoaniline derivatives, but its unique isopropoxy group sets it apart. Some similar compounds include:

  • 4-Bromoaniline

  • 2-Bromoaniline

  • 3-Bromoaniline

These compounds share the bromoaniline structure but differ in the position of the bromine atom and the presence or absence of additional functional groups.

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Properties

IUPAC Name

5-bromo-2-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBJGAIDWQCWTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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